

Application Notes and Protocols for Olgotrelvir (STI-1558) In Vitro Assays

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Compound of Interest

Compound Name: *Olgotrelvir*

Cat. No.: *B15136762*

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Introduction

Olgotrelvir (formerly STI-1558) is an investigational oral antiviral agent demonstrating potent activity against SARS-CoV-2. It functions as a prodrug, rapidly converting to its active form, AC1115, in the body. AC1115 exhibits a dual mechanism of action by inhibiting two key enzymes essential for the viral life cycle: the SARS-CoV-2 main protease (Mpro or 3CLpro) and human cathepsin L. This dual inhibition targets both viral replication and entry into host cells, positioning **Olgotrelvir** as a promising candidate for the treatment of COVID-19. These application notes provide detailed protocols for the in vitro evaluation of **Olgotrelvir**'s efficacy and cytotoxicity.

Data Presentation

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite of Olgotrelvir)

Target	Assay Type	Value	Virus/Variant	Cell Line	Reference
SARS-CoV-2 Mpro	Enzymatic (FRET)	IC50: 2.7 nM	WA-1	-	[1]
SARS-CoV-2 Mpro	Enzymatic (FRET)	IC50: 14.3 nM	Omicron	-	[1]
Human Cathepsin L	Enzymatic	IC50: 27.4 pM	-	-	[1]

Table 2: In Vitro Antiviral Activity of Olgotrelvir and AC1115

Compound	Assay Type	Value	Virus/Variant	Cell Line	Reference
AC1115	Antiviral	EC50: 1 µM	WA-1	Vero E6	[1]
AC1115	Antiviral	EC50: 0.8 µM	Omicron BA.5	Vero E6	[1]
AC1115	Antiviral	EC50: <41 nM	Omicron BA.5	Differentiated Normal Human Bronchial Epithelial Cells	[1]
Olgotrelvir	Pseudotyped Virus Entry	IC50: 54.5-81.4 nM	SARS-CoV-2 S protein	-	[1]
Olgotrelvir	Antiviral	EC50: 0.28 to 4.26 µM	WA-1, Alpha, Beta, Delta, Lambda, and Gamma	Vero E6	

Experimental Protocols

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the half-maximal inhibitory concentration (IC₅₀) of **Olgotrelvir**'s active form, AC1115, against SARS-CoV-2 Mpro.

Materials:

- Recombinant SARS-CoV-2 Mpro
- Mpro FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
- Assay Buffer: 20 mM HEPES pH 7.3, 50 mM NaCl, 1 mM TCEP, 0.01% Tween-20, 10% Glycerol
- AC1115 (or other test compounds)
- DMSO (for compound dilution)
- 384-well, black, flat-bottom plates
- Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460-480 nm)

Procedure:

- Prepare a serial dilution of AC1115 in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.
- Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 10 µL of recombinant SARS-CoV-2 Mpro (final concentration ~5 nM) to each well.
- Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Initiate the enzymatic reaction by adding 5 µL of the Mpro FRET substrate (final concentration ~375 nM) to each well.

- Immediately measure the fluorescence intensity at 1-minute intervals for 30 minutes using a fluorescence plate reader.
- Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
- Determine the percent inhibition for each compound concentration relative to the DMSO control.
- Calculate the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Human Cathepsin L Inhibition Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the IC₅₀ of AC1115 against human Cathepsin L.

Materials:

- Recombinant human Cathepsin L
- Cathepsin L fluorogenic substrate (e.g., Z-Phe-Arg-AMC)
- Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, pH 5.5
- AC1115 (or other test compounds)
- DMSO
- 96-well, black, flat-bottom plates
- Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)

Procedure:

- Prepare serial dilutions of AC1115 in DMSO and then in Assay Buffer.
- Add 50 µL of the diluted compound or DMSO control to the wells.
- Add 25 µL of recombinant human Cathepsin L to each well.

- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 25 µL of the Cathepsin L substrate (final concentration ~15 µM).
- Measure the fluorescence intensity at 1-minute intervals for 30 minutes at 37°C.
- Determine the reaction rate from the linear phase of the fluorescence increase.
- Calculate the percent inhibition for each concentration.
- Determine the IC₅₀ value by plotting the percent inhibition against the compound concentration.

Antiviral Activity Assay (Plaque Reduction Assay) in Vero E6 Cells

This protocol determines the half-maximal effective concentration (EC₅₀) of **Olgotrelvir** against SARS-CoV-2 in Vero E6 cells.

Materials:

- Vero E6 cells
- SARS-CoV-2 (desired strain)
- Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
- **Olgotrelvir** (or other test compounds)
- Carboxymethylcellulose (CMC) or Agarose overlay medium
- Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
- Formaldehyde (4%)
- 6-well or 12-well plates

Procedure:

- Seed Vero E6 cells in multi-well plates and grow to 90-100% confluency.
- Prepare serial dilutions of **Olgotrelvir** in DMEM with 2% FBS.
- Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS).
- Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
- Remove the virus inoculum and add the diluted **Olgotrelvir** or media control.
- Incubate for a specified period (e.g., 48-72 hours) at 37°C.
- Remove the medium and overlay the cells with a medium containing CMC or agarose to restrict virus spread to adjacent cells.
- Incubate until plaques are visible (typically 2-3 days).
- Fix the cells with 4% formaldehyde for 30 minutes.
- Remove the overlay and stain the cells with Crystal Violet solution for 15-30 minutes.
- Gently wash the plates with water and allow them to dry.
- Count the number of plaques in each well.
- Calculate the percent plaque reduction for each compound concentration compared to the virus control.
- Determine the EC50 value from the dose-response curve.

Cytotoxicity Assay (Crystal Violet Staining)

This protocol measures the half-maximal cytotoxic concentration (CC50) of **Olgotrelvir** in Vero E6 cells.

Materials:

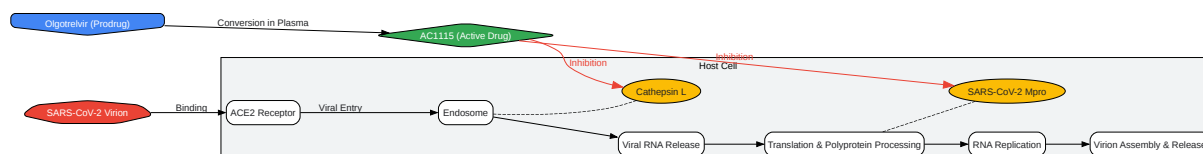
- Vero E6 cells
- DMEM with 10% FBS
- **Olgotrelvir** (or other test compounds)
- Crystal Violet staining solution
- Methanol or a suitable solubilization buffer
- 96-well, clear, flat-bottom plates
- Microplate reader (absorbance at ~570 nm)

Procedure:

- Seed Vero E6 cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **Olgotrelvir** in DMEM with 10% FBS.
- Remove the old medium and add 100 μ L of the diluted compound or media control to the wells.
- Incubate the plate for 72 hours at 37°C.
- Gently wash the cells with PBS.
- Add 50 μ L of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
- Wash the plate with water to remove the excess stain and allow it to air dry.
- Add 100 μ L of methanol or solubilization buffer to each well to dissolve the stain.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the untreated control.

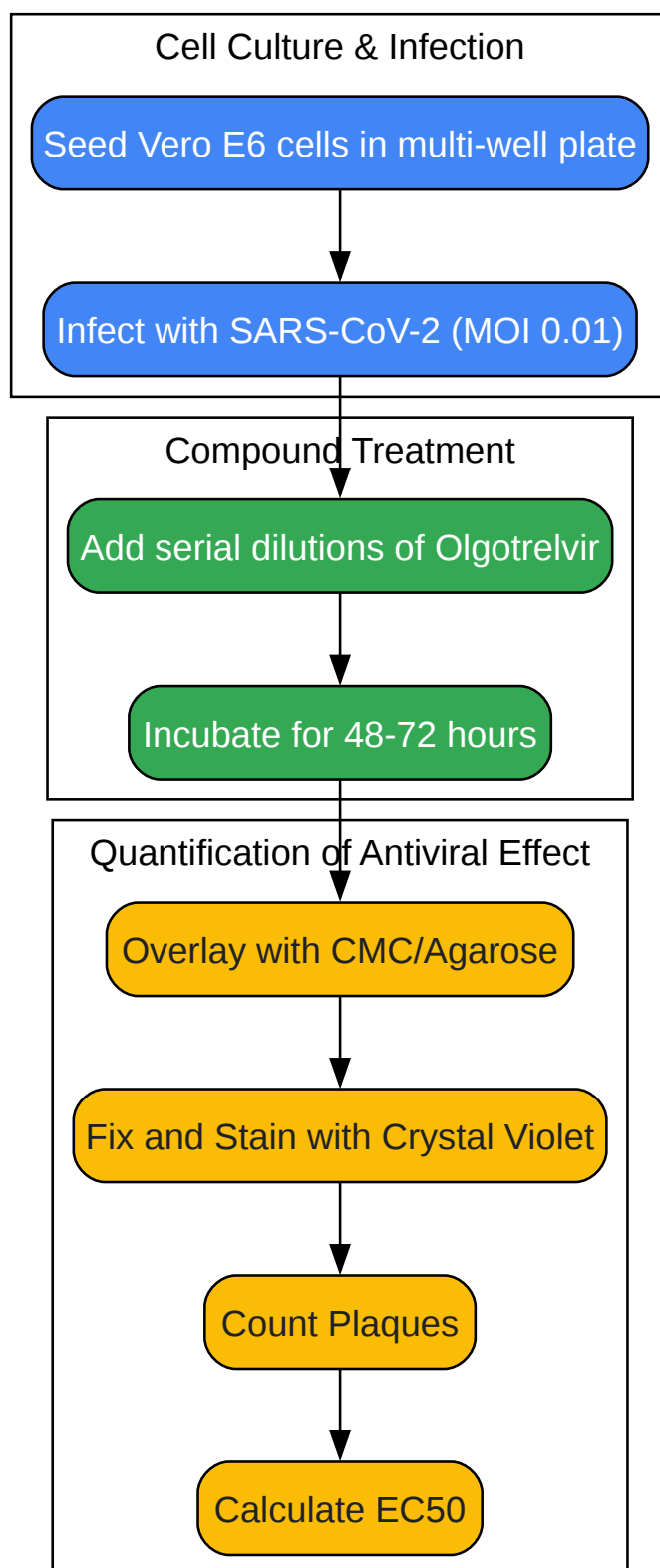
- Determine the CC50 value from the dose-response curve.

Visualizations



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Caption: Mechanism of Action of **Olgotrelvir**.



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Caption: Plaque Reduction Antiviral Assay Workflow.

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References

- 1. Selective imaging of cathepsin L in breast cancer by fluorescent activity-based probes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04303A [pubs.rsc.org]
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